Iodo(dinaphthalen-1-yl)arsane
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Overview
Description
Iodo(dinaphthalen-1-yl)arsane is an organoarsenic compound characterized by the presence of an iodine atom and a dinaphthalen-1-yl group attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iodo(dinaphthalen-1-yl)arsane typically involves the iodination of dinaphthalen-1-ylarsane. One common method is the ipsoiododecarboxylation of aromatic carboxylic acids using reagents such as succinimide (NIS) as the iodine source . This process can be controlled through reaction conditions to provide high yields of the desired iodinated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using palladium-catalyzed reactions. These methods are efficient and can be scaled up to produce significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: Iodo(dinaphthalen-1-yl)arsane undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Hypervalent iodine reagents such as IBX and DMP are commonly used for oxidation reactions.
Substitution Reagents: Typical nucleophiles used in substitution reactions include thiols and azides.
Major Products Formed:
Oxidation Products: Oxidation of this compound can lead to the formation of various oxidized arsenic species.
Substitution Products: Substitution reactions can yield a wide range of substituted dinaphthalen-1-ylarsane derivatives.
Scientific Research Applications
Iodo(dinaphthalen-1-yl)arsane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of iodo(dinaphthalen-1-yl)arsane involves its interaction with molecular targets through its iodine and arsenic atoms. These interactions can lead to various chemical transformations, including oxidation and substitution reactions. The compound’s effects are mediated by its ability to form stable complexes with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Arsane (AsH3): A simple hydride of arsenic.
Methylarsane (CH3AsH2): A methyl-substituted derivative of arsane.
Dimethylarsane ((CH3)2AsH): A dimethyl-substituted derivative of arsane.
Uniqueness: Iodo(dinaphthalen-1-yl)arsane is unique due to the presence of both an iodine atom and a dinaphthalen-1-yl group attached to the arsenic atom. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .
Properties
CAS No. |
6301-57-1 |
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Molecular Formula |
C20H14AsI |
Molecular Weight |
456.1 g/mol |
IUPAC Name |
iodo(dinaphthalen-1-yl)arsane |
InChI |
InChI=1S/C20H14AsI/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChI Key |
IJUIIDCJIWXJCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[As](C3=CC=CC4=CC=CC=C43)I |
Origin of Product |
United States |
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